5-Guanidinonicotinic acid
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Overview
Description
5-Guanidinonicotinic acid: is a compound that features both a guanidine group and a nicotinic acid moiety. Guanidine is a strong organic base, while nicotinic acid, also known as niacin, is a form of vitamin B3. The combination of these two functional groups in a single molecule makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Guanidinonicotinic acid typically involves the guanylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with a guanidine precursor, such as S-methylisothiourea, under basic conditions. This reaction can be catalyzed by various metal catalysts, including copper and palladium, to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve the use of scalable and eco-friendly methods. For instance, the guanylation reaction can be performed in aqueous solutions using catalytic amounts of scandium triflate, which allows for mild reaction conditions and high efficiency . Additionally, the use of polymer-supported guanidylation can facilitate the separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Guanidinonicotinic acid can undergo various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: The nitro group in nicotinic acid can be reduced to an amine.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products:
Oxidation: Urea derivatives.
Reduction: Amino derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Chemistry: 5-Guanidinonicotinic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel catalysts .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The guanidine group can interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: The compound has potential therapeutic applications due to its structural similarity to niacin. It may be investigated for its effects on lipid metabolism and cardiovascular health .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable complexes with metals .
Mechanism of Action
The mechanism of action of 5-Guanidinonicotinic acid involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidine group is highly basic and can form strong hydrogen bonds with anionic species, while the nicotinic acid moiety can participate in redox reactions and metal coordination . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Guanidine: A simpler compound with a similar basicity and hydrogen bonding capability.
Nicotinic Acid: Shares the nicotinic acid moiety but lacks the guanidine group.
Arginine: An amino acid with a guanidine group, commonly found in proteins.
Uniqueness: 5-Guanidinonicotinic acid is unique due to the combination of the guanidine and nicotinic acid functional groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to its individual components .
Properties
Molecular Formula |
C7H8N4O2 |
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Molecular Weight |
180.16 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N4O2/c8-7(9)11-5-1-4(6(12)13)2-10-3-5/h1-3H,(H,12,13)(H4,8,9,11) |
InChI Key |
KELOEMONGKDWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1N=C(N)N)C(=O)O |
Origin of Product |
United States |
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